N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide
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Overview
Description
The compound “N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide” is an amide with a trifluoromethyl group attached to the phenyl ring. The presence of the trifluoromethyl group can significantly alter the physical and chemical properties of the compound, including its reactivity, polarity, and lipophilicity .
Chemical Reactions Analysis
The trifluoromethyl group is known to be a good leaving group, so this compound might undergo reactions such as nucleophilic substitution or elimination. The presence of the amide could also make it susceptible to hydrolysis under acidic or basic conditions .Scientific Research Applications
Chemoselective Acetylation and Synthesis
Chemoselective Acetylation for Antimalarial Drugs
N-(2-Hydroxyphenyl)acetamide is an important intermediate in the synthesis of antimalarial drugs. A study by Magadum and Yadav (2018) focused on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase as the catalyst, showcasing its application in creating antimalarial agents (Magadum & Yadav, 2018).
Pharmacological Applications
Anticancer, Anti-Inflammatory, and Analgesic Activities
Compounds with structures similar to N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide have been developed for potential anticancer, anti-inflammatory, and analgesic agents. A study developed novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, demonstrating significant activities in these fields (Rani, Pal, Hegde, & Hashim, 2014).
Material Science and Electrochemical Properties
Synthesis and Electrochemical Properties of Tetrasubstituted Tetraphenylethenes
Research into the electrochemical properties of tetrasubstituted tetraphenylethenes, including compounds related to this compound, highlights their potential application in material sciences. A study by Schreivogel et al. (2006) explored the synthesis and electrochemical characteristics of these compounds, indicating their relevance in developing materials with specific electrochemical behaviors (Schreivogel et al., 2006).
Future Directions
Research into trifluoromethyl-containing compounds is a very active area of chemistry, due to their interesting reactivity and potential biological activity . Future research could involve exploring the synthesis of this compound, studying its reactivity, or investigating potential biological targets.
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures are known to interact with their targets through various mechanisms, such as free radical reactions and nucleophilic substitutions .
Biochemical Pathways
It is known that similar compounds can affect a broad range of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3NO2/c24-23(25,26)19-13-11-16(12-14-19)20(28)15-27-22(29)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20-21,28H,15H2,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACSRFNUOTZUOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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